molecular formula C20H16N2O3S B2918562 methyl 4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzoate CAS No. 361480-77-5

methyl 4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzoate

Cat. No.: B2918562
CAS No.: 361480-77-5
M. Wt: 364.42
InChI Key: UDRPULWBPIXQHG-UHFFFAOYSA-N
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Description

Methyl 4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzoate is a synthetic organic compound featuring a naphthothiazole core fused with a carbamoylbenzoate moiety. This compound belongs to a class of N'-hydroxy-N-(naphthothiazolyl)methanimidamide derivatives, initially identified as inhibitors of Mycobacterium tuberculosis (Mtb) methionine aminopeptidases (MetAPs) through high-throughput screening (HTS) . MetAPs are essential metalloproteases responsible for post-translational processing of proteins, making them attractive targets for anti-tuberculosis drug development .

The compound’s structure comprises:

  • A-ring: A 4H,5H-naphtho[1,2-d][1,3]thiazole ring, which contributes to hydrophobic interactions with the enzyme active site.
  • B-ring: A methyl benzoate group linked via a carbamoyl bridge, enhancing solubility and binding affinity.
  • N'-hydroxymethanimidamide pharmacophore: Critical for coordinating with the catalytic metal ions (e.g., Co²⁺) in MetAPs .

Synthetic routes involve a three-step protocol starting from ketones, including iodine-mediated cyclization with thiourea, followed by dimethyl acetal derivatization and hydroxylamine addition .

Properties

IUPAC Name

methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-25-19(24)14-8-6-13(7-9-14)18(23)22-20-21-17-15-5-3-2-4-12(15)10-11-16(17)26-20/h2-9H,10-11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRPULWBPIXQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzoate typically involves multi-step reactionsCommon reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

Methyl 4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzoate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The inhibitory activity and structural features of methyl 4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzoate (compound 4c ) are compared below with key analogs (Table 1) and structurally related derivatives (Table 2).

Table 1: Comparison of N'-Hydroxy-N-(Naphthothiazolyl)methanimidamide Derivatives

Compound ID Substituents (A/B Rings) IC₅₀ (µM) vs. MtMetAP1c MIC (µM) vs. Mtb Key SAR Insights References
4c 7-methoxy (A-ring), methyl benzoate (B-ring) 1.33 >50 - N'-hydroxyl group is essential for activity. - Methoxy at A-ring enhances potency.
4b 8-methoxy (A-ring), methyl benzoate (B-ring) 0.89 >50 - Methoxy positional isomerism improves IC₅₀.
4h 7-ethoxy (A-ring), methyl benzoate (B-ring) 2.10 25 - Ethoxy substitution reduces enzyme inhibition but improves MIC.
4k Benzoxepine-fused (B-ring) 0.45 >50 - Benzoxepine enhances enzyme binding but lacks cellular efficacy.
3a No N'-hydroxyl group >10 >50 - Loss of hydroxyl abolishes activity, confirming pharmacophore necessity.

Key Structural-Activity Relationship (SAR) Findings

N'-Hydroxymethanimidamide Group : Removal (e.g., 3a ) or substitution eliminates inhibitory activity, emphasizing its role in metal coordination .

A-Ring Substitutions :

  • Methoxy at position 7 (4c ) or 8 (4b ) optimizes hydrophobic interactions with the enzyme pocket.
  • Ethoxy (4h ) reduces steric hindrance but compromises potency .

B-Ring Modifications :

  • Benzoxepine fusion (4k ) increases rigidity and binding affinity (IC₅₀ = 0.45 µM) but fails to improve MIC, likely due to poor cellular permeability .

Table 2: Structurally Related Benzamide Derivatives

Compound Name Structure Biological Activity References
N-{4H,5H-Naphtho[1,2-d][1,3]thiazol-2-yl}-2-phenoxybenzamide Phenoxy group replaces methyl benzoate Not reported (research chemical)
3,5-Dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide Dimethoxybenzamide core Unknown (no activity data)
4-Benzoyl-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide Benzoyl substituent Uncharacterized

Critical Analysis of Limitations

  • Potency vs. Efficacy: While analogs like 4b and 4k exhibit low-nanomolar IC₅₀ values, their MICs remain suboptimal (>50 µM), highlighting challenges in translating enzymatic inhibition to cellular activity .
  • Structural Rigidity : Benzoxepine derivatives (4k ) demonstrate that increased rigidity improves target binding but may hinder membrane penetration.
  • Functional Group Tolerance: Ethoxy (4h) and phenoxy substitutions (Table 2) suggest flexibility in B-ring design for future optimization.

Biological Activity

Methyl 4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzoate (CAS Number: 477506-28-8) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H17N3O3S2
  • Molecular Weight : 423.51 g/mol
  • Structure : The compound features a naphtho-thiazole moiety connected to a benzoate group via a carbamoyl linkage.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the naphtho-thiazole core followed by the attachment of the benzoate group. Common reagents used in these reactions include various amines and acylating agents under controlled conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Antitumor Activity

The compound has also been investigated for its antitumor properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (approximately 50% at a concentration of 50 µM after 48 hours).

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with signaling pathways related to cell proliferation and apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

Thiazole derivatives are known for their broad spectrum of biological activities. This compound can be compared with other thiazole-based compounds:

Compound Activity Reference
N-(4-methylthiazol-5-yl)-benzamideAntimicrobial
2-(methylthiazolyl)-phenylmethanoneAntitumor
Thiazole derivativesDiverse (anti-inflammatory, antifungal)

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